molecular formula C16H18N2O7 B11056718 4-acetyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11056718
M. Wt: 350.32 g/mol
InChI Key: BQKIXSHAYSTDTO-UHFFFAOYSA-N
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Description

4-acetyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound known for its unique structure and diverse applications. This compound belongs to the class of pyrrolin-2-ones, which are known for their biological activities and potential therapeutic uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one involves the interaction of 2-(2-aminoethoxy)ethanol with a mixture of an aromatic aldehyde and the methyl esters of acetylpyruvic acids. This reaction is typically carried out in dioxane or glacial acetic acid at room temperature . The resulting product is a yellow crystalline substance that is soluble in ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), but insoluble in water .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) facilitate substitution reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, enhancing the compound’s biological and chemical properties.

Scientific Research Applications

4-acetyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-acetyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with biological targets, leading to antimicrobial effects. The compound’s structure allows it to interact with microbial cell membranes, disrupting their integrity and leading to cell death . Additionally, the presence of nitro and hydroxyl groups enhances its reactivity and binding affinity to biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Piracetam: A nootropic compound with a pyrrolidone structure.

    Atropine: An alkaloid with a tropane ring structure.

    Glimepiride: A sulfonylurea antidiabetic drug with a pyrrolidine ring.

Uniqueness

4-acetyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its hydrophilic 2-(2-hydroxyethoxy)ethyl substituent enhances water solubility, making it more versatile in various applications .

Properties

Molecular Formula

C16H18N2O7

Molecular Weight

350.32 g/mol

IUPAC Name

3-acetyl-4-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-2-(3-nitrophenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C16H18N2O7/c1-10(20)13-14(11-3-2-4-12(9-11)18(23)24)17(16(22)15(13)21)5-7-25-8-6-19/h2-4,9,14,19,21H,5-8H2,1H3

InChI Key

BQKIXSHAYSTDTO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)[N+](=O)[O-])CCOCCO)O

Origin of Product

United States

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